N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (let’s call it Compound X for brevity) is a novel heterocyclic compound It features a fused thiazolo[5,4-b]pyridine core with a quinoline moiety and a carboxamide group
Structure: Compound X consists of a thiazolo[5,4-b]pyridine ring fused with a quinoline ring, along with a carboxamide substituent.
Synthesis: It can be efficiently synthesized in seven steps from commercially available starting materials.
Pharmacological Activity: Compound X exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways.
Preparation Methods
The synthetic route for Compound X involves several steps, starting from readily available precursors. Unfortunately, specific reaction conditions and industrial production methods are not provided in the available literature. further research and optimization are necessary to scale up its production.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the quinoline or thiazolo[5,4-b]pyridine rings can be
Properties
Molecular Formula |
C18H13BrN4O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-9-8-12(15-10(2)23-25-18(15)21-9)17(24)22-14-6-5-13(19)11-4-3-7-20-16(11)14/h3-8H,1-2H3,(H,22,24) |
InChI Key |
QCURMBNFJHJVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
Origin of Product |
United States |
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